molecular formula C6H9BrO4 B1642522 (S)-Dimethyl bromosuccinate CAS No. 20859-24-9

(S)-Dimethyl bromosuccinate

Cat. No. B1642522
CAS RN: 20859-24-9
M. Wt: 225.04 g/mol
InChI Key: RGYMYJITHXYRMA-BYPYZUCNSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the role or use of the compound in various industries or research .


Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It can include the types of reactions used, the reagents and conditions required, and the yield of the reaction .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include understanding the mechanism of the reaction, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .

Scientific Research Applications

Regioselectivity in Radical Bromination

A study by Thapa et al. (2014) explored the regioselectivity in the free radical bromination of unsymmetrical dimethylated pyridines. The research aimed to understand the mechanisms and regioselectivity of bromination reactions, which are crucial for synthetic chemistry applications, including pharmaceuticals and materials science. This study found that the nitrogen in the ring inductively deactivates, influencing the bromination location on the methyl groups farthest from the nitrogen in the ring (Thapa, Brown, Balestri, & Taylor, 2014).

Environmental and Energy Applications

Park and Lee (2014) discussed the applicability of dimethyl ether (DME) in compression ignition engines as an alternative fuel. The study highlighted DME's environmental benefits, including low emissions of NOx, HC, CO, and particularly low PM emissions due to its molecular structure. While DME is not directly (S)-Dimethyl bromosuccinate, the research on DME's properties and applications in reducing environmental impact and enhancing energy security offers a perspective on the potential uses of dimethyl compounds in environmental and energy-related research (Park & Lee, 2014).

Pharmacological Applications

Dimethyl compounds, in general, have been studied for their pharmacological properties. For instance, dimethyl fumarate has been reviewed for its use in treating relapsing-remitting multiple sclerosis (MS) due to its immunomodulating and neuroprotective properties (Deeks, 2016). While this does not directly involve (S)-Dimethyl bromosuccinate, it exemplifies the medical relevance of dimethyl compounds.

Toxicology and Carcinogenicity

Research on dimethylarsinic acid (DMA), a related dimethyl compound, has been conducted to understand its toxic properties and role in carcinogenesis. Kenyon and Hughes (2001) provided a concise review of DMA's toxicity and carcinogenicity, indicating its complex biological effects and implications for human health (Kenyon & Hughes, 2001). This line of research is crucial for assessing the safety and potential health risks of dimethyl compounds.

Safety And Hazards

Information about the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on toxicity, environmental impact, handling, and disposal .

Future Directions

This involves understanding the current state of research involving the compound and identifying potential future applications or areas of study .

properties

IUPAC Name

dimethyl (2S)-2-bromobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYMYJITHXYRMA-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10997356
Record name Dimethyl 2-bromobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10997356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Dimethyl bromosuccinate

CAS RN

20859-24-9, 760-90-7
Record name 1,4-Dimethyl (2S)-2-bromobutanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20859-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 2-bromobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10997356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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